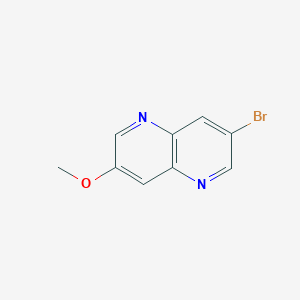

3-Bromo-7-methoxy-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1,5-naphthyridine typically involves the bromination of 7-methoxy-1,5-naphthyridine. One common method is the reaction of 7-methoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-7-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include 3-amino-7-methoxy-1,5-naphthyridine, 3-thio-7-methoxy-1,5-naphthyridine, and 3-alkoxy-7-methoxy-1,5-naphthyridine.

Oxidation Reactions: Products include 3-bromo-7-formyl-1,5-naphthyridine and 3-bromo-7-carboxy-1,5-naphthyridine.

Reduction Reactions: Products include 3-bromo-7-methoxy-1,5-dihydronaphthyridine and 3-bromo-7-methoxy-1,5-tetrahydronaphthyridine.

Applications De Recherche Scientifique

3-Bromo-7-methoxy-1,5-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Pharmaceutical Research: It is investigated for its potential therapeutic applications and as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 3-Bromo-7-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

3-Bromo-7-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:

3-Chloro-7-methoxy-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

3-Bromo-7-ethoxy-1,5-naphthyridine: Similar in structure but with an ethoxy group instead of methoxy, which may influence its solubility and pharmacokinetic properties.

3-Bromo-7-hydroxy-1,5-naphthyridine: Similar in structure but with a hydroxy group instead of methoxy, which may affect its hydrogen bonding and interaction with biological targets.

Activité Biologique

3-Bromo-7-methoxy-1,5-naphthyridine (CAS Number: 1246550-41-3) is a compound belonging to the naphthyridine family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇BrN₂O. The presence of bromine and methoxy groups significantly influences its chemical reactivity and biological activity. The compound features a bicyclic structure formed by two fused pyridine rings, which contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Naphthyridine derivatives have shown promise in cancer treatment. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including HeLa and HL-60 cells . The mechanism often involves the inhibition of topoisomerase II, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Compounds within the naphthyridine family are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its antimicrobial efficacy remains limited .

- Antiparasitic Activity : Some derivatives have shown activity against Plasmodium species responsible for malaria. This suggests that this compound could potentially be explored for antimalarial applications .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antiproliferative effects.

- Metal Cation Sequestration : Similar compounds have been shown to sequester divalent metal cations, which can disrupt essential biochemical pathways in pathogens .

- DNA Interaction : Some naphthyridines intercalate into DNA, affecting replication and transcription processes, which is critical for their anticancer properties .

Study on Anticancer Properties

A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values ranging from 10 to 30 µM against HeLa cells. This suggests potential for further development as an anticancer agent .

Antimicrobial Activity Assessment

In vitro tests were conducted to assess the antibacterial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound was not detailed, related compounds demonstrated significant inhibitory effects on bacterial growth, warranting further investigation into this compound's potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Bromine & Methoxy groups | Anticancer & Antimicrobial | TBD |

| Canthinone | Alkaloid | Anticancer | 10.47 - 15.03 |

| 8-Hydroxy-Naphthyridine | Hydroxy group | Antileishmanial | TBD |

Propriétés

IUPAC Name |

3-bromo-7-methoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJSDYJUSARJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.